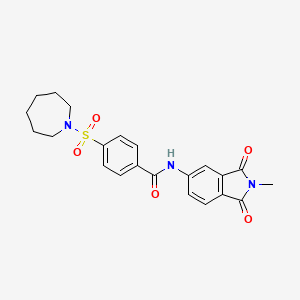

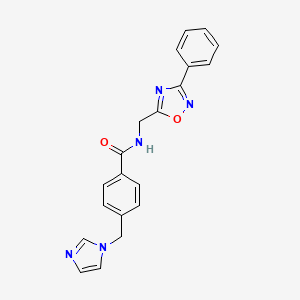

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)urea is a chemical compound that has been widely researched for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

Anti-Microbial and Anti-Cancer Activity

- Novel urea derivatives, including those with benzofuran and thiophene moieties, have been synthesized and evaluated for their anti-microbial activity against various bacterial and fungal pathogens, demonstrating promising efficacy at low micromolar concentrations. Additionally, these compounds have shown significant cytotoxicity against cervical cancer cell lines, indicating their potential as anti-cancer agents (Shankar et al., 2017).

Anticancer Activity Through Kinase Inhibition

- Thiophene derivative-loaded nanoparticles have been investigated for their anticancer activity, highlighting the ability to destabilize tubulin polymerization, induce apoptosis, and inhibit kinase activity, thereby arresting cancer cell cycle progression. This research underscores the therapeutic potential of thiophene urea derivatives in cancer treatment (Abdel-Rahman et al., 2021).

Synthesis and Structural Analysis

- Research on novel thiazolyl urea derivatives has provided insights into their synthesis, structural characteristics, and potential biological activities, including antitumor effects. These studies contribute to the understanding of the relationship between the chemical structure of urea derivatives and their biological activities (Ling et al., 2008).

Catalytic CO2 Conversion

- Urea derivatives have been utilized in the development of metal-organic frameworks (MOFs) for efficient CO2 conversion, demonstrating the versatility of these compounds in catalysis and environmental applications. The research highlights the role of urea functional groups in enhancing catalytic activity for CO2 chemical conversion under ambient conditions (Wei & Ye, 2019).

Antiproliferative and Apoptotic Effects

- Hydroxyl-containing benzo[b]thiophene analogs have been studied for their selectivity towards laryngeal cancer cells, showing antiproliferative activity and inducing apoptotic cell death. These findings indicate the potential for these compounds in cancer therapy, particularly in targeting specific cancer cell types (Haridevamuthu et al., 2023).

properties

IUPAC Name |

1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-11(17-16(19)18-15-3-2-8-21-15)9-12-4-5-14-13(10-12)6-7-20-14/h2-5,8,10-11H,6-7,9H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUFMENOGBZKQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2826176.png)

![Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate](/img/structure/B2826178.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2826179.png)

![1-(4-Ethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2826183.png)

![N-[4-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2826188.png)

![2-(3-Bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2826190.png)

![2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826194.png)